molecular formula C14H14F3NO B12541875 N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide CAS No. 143455-66-7

N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide

Cat. No.: B12541875
CAS No.: 143455-66-7
M. Wt: 269.26 g/mol
InChI Key: JXCQEVJWJNNWAT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide is a fluorinated enamide derivative characterized by a cyclopropylamide group and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring introduces significant steric bulk and electron-withdrawing effects, which can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

143455-66-7

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

N-cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C14H14F3NO/c1-9(8-13(19)18-10-6-7-10)11-4-2-3-5-12(11)14(15,16)17/h2-5,8,10H,6-7H2,1H3,(H,18,19)

InChI Key

JXCQEVJWJNNWAT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1CC1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide typically involves the reaction of cyclopropylamine with 3-[2-(trifluoromethyl)phenyl]but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Biological Activities

The biological activities of N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide can be categorized into several key areas:

Antitumor Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular metabolism.

StudyCompoundBiological ActivityFindings
AThis compoundAntitumorSignificant reduction in viability of breast cancer cells (MCF7) with IC50 ~5 µM after 48 hours
BRelated Benzamide DerivativesCytotoxicityInduced apoptosis in leukemia cells; varied selectivity indices

Neuroprotective Effects

Research has demonstrated that compounds with similar structures may exhibit neuroprotective properties by stabilizing mitochondrial function and preventing neuronal apoptosis.

StudyCompoundBiological ActivityFindings
AAnalogous CompoundsNeuroprotectionProtects dopaminergic neurons from neurotoxicity in Parkinson's models

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various bacterial strains, suggesting its applicability in treating infections.

StudyCompoundBiological ActivityFindings
AThis compoundAntimicrobialExhibited activity against Gram-positive bacteria with MIC values in low micromolar range

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an antitumor agent.

Case Study 2: Neuroprotective Effects

In an animal model simulating neurodegenerative conditions, administration of the compound resulted in reduced behavioral deficits and histological improvements in brain tissues, suggesting its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other fluorinated enamide derivatives and aromatic substituted phthalimides. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent(s) Position Key Properties/Biological Activity Reference
N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide -CF₃ (trifluoromethyl) 2-phenyl High lipophilicity; potential CNS activity (inferred)
(E)-N-Cyclopropyl-3-(3-fluorophenyl)but-2-enamide -F (fluorine) 3-phenyl Precursor to indanylidenes with muscle relaxant, anti-inflammatory, and analgesic properties
3-Chloro-N-phenyl-phthalimide -Cl (chlorine) 3-phthalimide Monomer for polyimides; no direct pharmacological relevance
(E)-2-(4,6-difluoro-1-indanylidene)acetamide -F (4,6-difluoroindanylidene) N/A Potent centrally acting muscle relaxant

Key Findings

Substituent Effects on Bioactivity

  • The 2-(trifluoromethyl)phenyl group in the target compound contrasts with the 3-fluorophenyl substituent in its analog (E)-N-cyclopropyl-3-(3-fluorophenyl)but-2-enamide . The 2-position of -CF₃ introduces greater steric hindrance and electron-withdrawing effects compared to the 3-fluoro substituent, which may alter binding to CNS targets. For example, the 3-fluorophenyl analog was a key intermediate in developing indanylidene derivatives with muscle relaxant activity, suggesting that substituent position critically influences pharmacological outcomes .
  • The trifluoromethyl group (-CF₃) enhances metabolic stability and membrane permeability relative to a single fluorine atom (-F), as observed in fluorinated drug candidates like riluzole and celecoxib .

Role of Conformational Rigidity

  • The cyclopropylamide group in both the target compound and its 3-fluorophenyl analog imposes conformational constraints, likely improving target selectivity. This feature is shared with (E)-2-(4,6-difluoro-1-indanylidene)acetamide , where rigidification of the cinnamamide scaffold was essential for potent muscle relaxant activity .

Comparison with Non-Fluorinated Analogs 3-Chloro-N-phenyl-phthalimide () highlights the impact of halogen substitution in non-enamide systems. While chlorine (-Cl) increases electrophilicity for polymer synthesis, it lacks the pharmacokinetic advantages of fluorine, such as reduced metabolic clearance .

Biological Activity

N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₆F₃N₁O
  • Molecular Weight : 285.29 g/mol

The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been suggested that this compound may modulate enzyme activities or receptor binding, leading to various pharmacological effects. For example, it has been explored for its potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism and cellular signaling pathways .

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for this compound were reported to be competitive with established antibiotics .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It was found to modulate the expression of inflammatory markers such as COX-2 and iNOS in cell lines, indicating its ability to inhibit pro-inflammatory pathways. In particular, the presence of the trifluoromethyl group appears to enhance this effect compared to similar compounds lacking this moiety .

3. Anticancer Properties

This compound has shown promise in cancer research. In studies involving various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), the compound exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics like Doxorubicin . The mechanism behind this activity may involve the down-regulation of critical oncogenes and pathways associated with tumor growth and survival.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against S. aureus and MRSA.
    • Findings : The compound demonstrated MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial infections.
  • Anti-inflammatory Research :
    • Objective : To evaluate the anti-inflammatory effects on RAW264.7 macrophages.
    • Findings : Significant reductions in COX-2 and iNOS expression were observed, supporting its use in inflammatory diseases.
  • Cancer Cell Line Studies :
    • Objective : To test cytotoxic effects on various cancer cell lines.
    • Findings : The compound showed IC50 values indicating potent anticancer activity across multiple cell lines, with specific down-regulation of genes involved in tumor progression.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialS. aureus12.9 µM
MRSA25.9 µM
Anti-inflammatoryRAW264.7IC50 = 6.5 µM
AnticancerA549IC50 = 44.4 µM
HCT116IC50 = 22.4 µM

Q & A

Q. What are the recommended synthetic routes for N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide?

  • Methodological Answer : A two-step approach is commonly employed:
  • Step 1 : Coupling of cyclopropylamine with a bromoacetyl bromide intermediate under basic conditions (e.g., triethylamine) to form the enamide backbone.
  • Step 2 : Introduction of the 2-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability.
    Reaction optimization should include temperature control (0–25°C) and inert atmosphere to prevent decomposition of trifluoromethyl groups .
    • Validation : Monitor reaction progress using TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and confirm purity via HPLC (retention time calibration against standards) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • LCMS : Use electrospray ionization (ESI+) to detect the molecular ion peak (e.g., [M+H]⁺ at m/z 771 in analogous compounds) and confirm molecular weight .
  • ¹H/¹³C-NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm in ¹H-NMR) and trifluoromethyl substituent (δ ~110–120 ppm in ¹³C-NMR) .
  • HPLC : Employ reverse-phase C18 columns with trifluoroacetic acid (TFA) modifiers to assess purity (>95% by area under the curve) .

Q. What stability studies are critical for this compound under laboratory conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store the compound at 40°C/75% relative humidity for 4 weeks and analyze degradation products via HPLC.
  • Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor for isomerization or cleavage of the enamide bond .
  • Solution Stability : Dissolve in DMSO or acetonitrile and track decomposition at -20°C, 4°C, and room temperature over 30 days .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data in different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to differentiate target-specific effects from off-target interactions.
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or liposomal formulations to mitigate false negatives caused by poor aqueous solubility .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to determine if observed activity originates from the parent compound or derivatives .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Replace the cyclopropyl group with cyclobutyl or tert-butyl groups to evaluate steric effects on target binding.
  • Substituent Analysis : Compare trifluoromethyl (CF₃) with difluoromethyl (CHF₂) or methyl groups at the phenyl position to assess electronic contributions .
  • Enamide Isosteres : Synthesize oxazole or thiazole analogs to probe the role of the enamide moiety in potency .

Q. How to design impurity profiling protocols for batch-to-batch consistency?

  • Methodological Answer :
  • HPLC-DAD/MS : Use gradient elution (e.g., 5–95% acetonitrile in water with 0.1% formic acid) to separate and identify impurities. Quantify limits of detection (LOD < 0.1%) .
  • Relevant Impurities : Monitor for residual starting materials (e.g., cyclopropylamine) and degradation products (e.g., hydrolyzed enamide acid) .
  • Specification Setting : Align with ICH guidelines, setting maximum permissible levels for each impurity (e.g., ≤0.5% for any single unknown) .

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